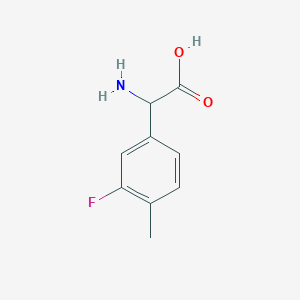

3-Fluoro-4-methyl-DL-phenylglycine

Description

The study of unique amino acids is a cornerstone of advancements in biochemistry and pharmaceutical development. Within this field, 3-Fluoro-4-methyl-DL-phenylglycine emerges as a compound of interest, combining the structural rigidity and bioactivity of phenylglycine derivatives with the distinctive physicochemical properties imparted by fluorine.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-fluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVSYYUISCXCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379137 | |

| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-76-2 | |

| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Methyl Dl Phenylglycine and Analogues

General Strategies for the Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into two main approaches: the "fluorinated building block" strategy, where the synthesis starts with a simple, commercially available fluorinated molecule, and the "late-stage fluorination" strategy, where the C-F bond is formed at a later step in the synthetic sequence. nih.gov The latter involves diverse fluorination methods, including nucleophilic, electrophilic, metal-catalyzed, and photochemical reactions. nih.govrsc.org

Nucleophilic and Electrophilic Fluorination Approaches

Nucleophilic and electrophilic fluorination represent two fundamental pathways for introducing fluorine into organic molecules, including amino acid precursors. mdpi.com

Nucleophilic Fluorination involves the use of a nucleophilic fluoride (B91410) source to displace a suitable leaving group. nih.gov Reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and silver fluoride (AgF) are commonly employed. nih.govmdpi.com A typical application is the conversion of a hydroxyl group in an amino acid derivative into a fluoro group, often proceeding with an inversion of stereochemistry. nih.gov However, this approach can sometimes be hampered by competing side reactions like elimination. nih.gov

Electrophilic Fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring. nih.govwikipedia.org Widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.govmdpi.comwikipedia.org These reagents are valued for their effectiveness and relative stability. wikipedia.org For instance, the electron-rich side chain of tyrosine can undergo electrophilic fluorination. nih.gov

| Approach | Common Reagents | Mechanism | Typical Substrate |

|---|---|---|---|

| Nucleophilic | DAST, Deoxo-Fluor, AgF, CsF | SN2 displacement of a leaving group (e.g., -OH) | Hydroxy amino acids |

| Electrophilic | Selectfluor®, NFSI, NFOBS | Attack of a carbon nucleophile on an electrophilic fluorine source | Enolates, electron-rich aromatic rings |

Metal-Catalyzed and Photochemical Fluorination Methods

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed and photochemical methods for C-F bond formation, enabling the fluorination of previously unreactive C-H bonds. nih.govnih.gov

Metal-Catalyzed Fluorination employs transition metals, most notably palladium, to achieve site-selective fluorination of C(sp³)–H bonds. nih.govnih.govbrynmawr.edu These reactions often utilize a directing group, such as 2-(pyridin-2-yl)isopropylamine (PIP), which coordinates to the metal center and positions the catalyst for C-H activation at a specific site, typically the β- or γ-carbon. nih.govacs.org This strategy allows for the direct conversion of unactivated C-H bonds to C-F bonds with high regio- and diastereoselectivity. nih.govacs.org Besides palladium, catalysts based on manganese, silver, copper, and iron have also been developed for C-H fluorination. nih.gov

Photochemical Fluorination utilizes visible light to promote fluorination reactions under mild conditions. nih.gov In a common approach, a photoredox catalyst absorbs light and initiates a single-electron transfer (SET) process. nih.gov For example, alkyl radicals can be generated from commercially available alkyltrifluoroborates via photoredox catalysis. nih.gov These radicals then undergo conjugate addition to a dehydroalanine (B155165) derivative, and the resulting α-amino radical is trapped by an electrophilic fluorine source like Selectfluor to yield the α-fluoro-α-amino acid. nih.gov Photochemical methods also enable the generation of α-fluoroalkyl radicals from readily available α-fluorocarboxylic acids through decarboxylation. acs.org

| Method | Catalyst/Conditions | Key Features | Example Reaction |

|---|---|---|---|

| Metal-Catalyzed | Pd(OAc)₂, Ag₂O, Directing Group (e.g., PIP) | Site-selective C(sp³)–H fluorination, high diastereoselectivity. nih.govacs.org | β-fluorination of aliphatic amides. nih.gov |

| Photochemical | Organic Photocatalyst, Visible Light, Selectfluor® | Metal-free, mild conditions, generation of alkyl radicals for carbofluorination. nih.gov | Carbofluorination of dehydroalanine derivatives. nih.gov |

Asymmetric Catalysis in α-Fluoroalkyl-α-Amino Acid Synthesis

The synthesis of α-fluoroalkyl-α-amino acids in an enantiomerically pure form is of great interest for pharmaceutical applications but presents significant challenges due to the electronic effects of the fluorine atoms. mdpi.comnih.gov Asymmetric catalysis has emerged as a powerful tool to control the stereochemistry during synthesis. mdpi.comresearchgate.net

A variety of catalytic systems have been developed for highly enantioselective transformations, including reductions, alkylations, and Strecker-type reactions to produce chiral α-CF₃-α-amino acids. mdpi.comresearchgate.net For instance, the catalytic asymmetric allylation of α-trifluoromethyl acyclic α-imino esters has been achieved using a combination of indium iodide (InI) and a Box-type ligand, yielding products with high enantiomeric excess. mdpi.com Another approach involves the palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters. mdpi.com In addition to catalytic methods, the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, remains a robust strategy for producing enantiopure α-fluoroalkyl-α-amino acids. mdpi.comacs.org

Approaches for Phenylglycine Core Formation

Strecker Reaction Pathways

The Strecker synthesis, first reported in 1850, is a three-component reaction that produces α-amino acids from an aldehyde or ketone. nih.gov In the classic Strecker reaction for phenylglycine, benzaldehyde (B42025) (or a substituted derivative) is treated with an ammonia (B1221849) source (like ammonium (B1175870) chloride) and a cyanide source (like sodium cyanide). nih.govyoutube.com This process forms an intermediate α-aminonitrile, which is subsequently hydrolyzed, typically under acidic conditions, to yield the desired amino acid. nih.govyoutube.com

To overcome the formation of a racemic mixture in the traditional Strecker synthesis, asymmetric variants have been developed. acs.org One successful strategy involves the use of a chiral auxiliary, such as (R)-phenylglycine amide. acs.orgresearchgate.net The reaction of the chiral amine with the aldehyde and cyanide leads to the formation of two diastereomeric α-amino nitriles. acs.org Through a process known as crystallization-induced asymmetric transformation, one diastereomer selectively precipitates from the solution, allowing it to be isolated in high yield and high diastereomeric purity. acs.orgresearchgate.net Furthermore, chemoenzymatic one-pot syntheses have been developed, coupling the chemical Strecker reaction with an enzymatic resolution step using a nitrilase to convert the aminonitrile to the amino acid or amide with high enantioselectivity. uni-stuttgart.de

Halogenation-Ammoniation of Phenylacetic Acid Derivatives

Another fundamental route to phenylglycine and its derivatives starts with phenylacetic acid. wikipedia.org This pathway involves the creation of an α-halo acid, which then serves as a precursor for the introduction of the amino group.

The key steps are:

α-Halogenation: A phenylacetic acid derivative is halogenated at the α-carbon (the carbon adjacent to the carboxyl group). The classic method for this transformation on a carboxylic acid is the Hell-Volhard-Zelinsky reaction, which typically uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to form an α-bromo acyl bromide, which is then hydrolyzed to the α-bromo carboxylic acid.

Ammoniation: The resulting α-halo phenylacetic acid is then treated with an excess of ammonia. The ammonia acts as a nucleophile, displacing the halide to form the α-amino acid via a nucleophilic substitution reaction.

This two-step sequence provides a direct method for converting readily available phenylacetic acids into the corresponding phenylglycine amino acids. wikipedia.orgnih.govnih.gov

Directed C-H Functionalization in Phenylglycine Systems

Directed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the transformation of otherwise unreactive C-H bonds into new chemical bonds with high regioselectivity. This is typically achieved by using a directing group that coordinates to a metal catalyst and brings it into close proximity to a specific C-H bond, facilitating its activation.

Palladium-Mediated Ortho-Functionalization

Palladium catalysis has been extensively used for the ortho-functionalization of aromatic rings through C-H activation. In the context of phenylglycine derivatives, this methodology provides a direct route to introduce various substituents at the ortho-position of the phenyl ring.

A notable approach involves the use of a removable picolinamide (B142947) directing group to guide the palladium-catalyzed ortho-olefination of phenylalanine derivatives. scispace.com This strategy has been shown to be effective for a broad range of substrates, tolerating various functional groups and providing moderate to high yields of the desired products. scispace.com The reaction typically employs a catalytic system of Pd(OAc)₂ with an oxidant like Ag₂CO₃ in a suitable solvent. scispace.com The picolinamide group can be subsequently removed, highlighting the synthetic utility of this method for modifying phenylalanine and its analogues. scispace.com

Furthermore, direct ortho-halogenation and alkoxylation of phenylglycine derivatives have been achieved using palladium-mediated C-H functionalization. mdpi.com This method allows for the synthesis of ortho-monohalogenated phenylglycines with moderate to very good yields. mdpi.com When starting with an enantiomerically pure phenylglycine, the ortho-functionalization can proceed with a degree of enantioselectivity, although some loss of chirality may occur. mdpi.com

The direct fluorination of aromatic systems is a particularly valuable transformation. A method for the ortho-selective C–H fluorination of oxalyl amide-protected benzylamines has been developed using a palladium catalyst. nih.gov This reaction utilizes N-fluorobenzenesulfonimide as the fluorine source and can achieve selective mono- or difluorination by adjusting the reaction conditions. nih.gov While this example is on benzylamines, the principle of using a directing group for palladium-catalyzed fluorination is highly relevant to phenylglycine systems.

The following table summarizes representative examples of palladium-mediated ortho-functionalization of phenylglycine analogues.

| Substrate | Reagents | Product | Yield (%) | Reference |

| N-Picolinoyl-L-phenylalanine methyl ester | Styrene, Pd(OAc)₂, Ag₂CO₃, KHCO₃, 1,4-dioxane | Ortho-styryl-N-picolinoyl-L-phenylalanine methyl ester | 75 | scispace.com |

| N-Picolinoyl-L-phenylalanine methyl ester | Ethyl acrylate, Pd(OAc)₂, Ag₂CO₃, KHCO₃, 1,4-dioxane | Ortho-(ethyl acryloyl)-N-picolinoyl-L-phenylalanine methyl ester | 82 | scispace.com |

| N-Acetyl-L-phenylglycine methyl ester | PhICl₂, Pd(OAc)₂ | N-Acetyl-L-(2-chlorophenyl)glycine methyl ester | 78 | mdpi.com |

| N-Acetyl-L-phenylglycine methyl ester | Br₂, Pd(OAc)₂ | N-Acetyl-L-(2-bromophenyl)glycine methyl ester | 85 | mdpi.com |

| N-(Oxalyl)benzylamine | N-Fluorobenzenesulfonimide, Pd(OAc)₂, t-amyl-OH | N-(Oxalyl)-2-fluorobenzylamine | 72 | nih.gov |

Ruthenium-Catalyzed C-H Activation for Heterocycle Synthesis

Ruthenium catalysts offer a powerful alternative for C-H functionalization and are particularly effective in the synthesis of heterocyclic compounds. researchgate.net These reactions often proceed via an oxidative annulation pathway, where a C-H bond and another reactive group on the substrate react with a coupling partner, such as an alkyne, to form a new ring system.

A significant application of this methodology is the synthesis of isoquinoline (B145761) and isoindoline (B1297411) derivatives from N-unprotected phenylglycine methyl esters. nih.gov In this process, a ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂, facilitates the reaction between the phenylglycine derivative and an internal alkyne. nih.gov The reaction proceeds through a C-H/N-H oxidative coupling, with the carboxylate group assisting in the C-H activation step. nih.gov This method demonstrates good tolerance to various functional groups on the phenyl ring of the amino acid. nih.gov

The versatility of ruthenium catalysis is further demonstrated in the annulation of alkynes with amides to form indole-3-carbaldehydes. nih.govrsc.org Although not directly involving phenylglycine, this transformation showcases the ability of ruthenium to catalyze intramolecular cyclizations via C-H activation. The development of electrochemical methods for ruthenium-catalyzed dehydrogenative alkyne annulation to synthesize indoles represents a greener approach, using electric current to regenerate the active catalyst and avoiding stoichiometric oxidants. researchgate.net

The table below presents examples of ruthenium-catalyzed C-H activation for the synthesis of heterocyclic systems from phenylglycine derivatives and related compounds.

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Phenylglycine methyl ester | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂, NaOAc, KPF₆, oxidant | Methyl 3,4-diphenylisoquinoline-1-carboxylate | 95 | nih.gov |

| 4-Methoxyphenylglycine methyl ester | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂, NaOAc, KPF₆, oxidant | Methyl 7-methoxy-3,4-diphenylisoquinoline-1-carboxylate | 88 | nih.gov |

| Phenylglycine methyl ester | Methyl acrylate | [Ru(p-cymene)Cl₂]₂, NaOAc, KPF₆, oxidant | Methyl 3-methylisoindoline-1-carboxylate (diastereomeric mixture) | 75 | nih.gov |

| N-Methoxy-N-methyl-2-(phenylethynyl)benzamide | - | [RuCl₂(p-cymene)]₂, KOPiv | 3-(Phenyl)isochromen-1-one | 89 | nih.gov |

| Aniline | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, KPF₆ (electrochemical) | 2,3-Diphenylindole | 85 | researchgate.net |

Conformational and Structural Investigations of 3 Fluoro 4 Methyl Dl Phenylglycine Derivatives

Influence of Fluorine on Molecular Conformation and Stereochemistry

The substitution of hydrogen with fluorine in amino acids has profound implications for their molecular conformation and stereochemistry. Fluorine is the most electronegative element, and its incorporation can introduce strong inductive effects, altering the electronic distribution within the molecule. This, in turn, influences non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are critical in defining the three-dimensional structure of molecules. rsc.org

In the context of phenylglycine derivatives, the fluorine atom on the phenyl ring can affect the rotational barriers around the Cα-Cβ bond and the C-N bond of the amino acid backbone. This can lead to a preference for specific rotameric states, thereby pre-organizing the peptide backbone into a particular conformation. nih.gov Studies on fluorinated prolines, for example, have shown that the stereochemistry of the fluorine atom can dictate the pucker of the pyrrolidine (B122466) ring, which in turn influences the cis-trans isomerization of the preceding peptide bond. researchgate.net While direct crystallographic or NMR spectroscopic data for 3-Fluoro-4-methyl-DL-phenylglycine is not extensively available in the provided search results, the principles derived from studies on other fluorinated amino acids are applicable. For instance, the fluorine atom in a 3-fluoro-4-methylphenyl group can engage in intramolecular interactions with the amino acid backbone or side chain, potentially stabilizing certain conformations over others.

The stereochemistry of the α-carbon is a critical determinant of the biological activity of amino acids and their derivatives. In the case of this compound, the "DL" designation indicates that it is a racemic mixture of both the D- and L-enantiomers. The presence of the fluorine atom can influence the relative stability of these enantiomers and their propensity to interconvert under certain conditions.

Table 1: Potential Conformational Effects of Fluorination on Phenylglycine Derivatives

| Parameter | Influence of Fluorine Substitution | Potential Consequence for this compound |

| Bond Lengths & Angles | C-F bond is short and strong. | Altered geometry of the phenyl ring. |

| Dipole Moment | Introduction of a significant C-F bond dipole. | Changes in intermolecular and intramolecular electrostatic interactions. |

| Rotational Barriers | Steric and electronic effects can alter rotational energy landscapes. | Preference for specific side-chain and backbone dihedral angles. |

| Pucker Preference | In cyclic systems like proline, fluorine can dictate ring conformation. researchgate.net | While not cyclic, similar gauche effects could influence side-chain orientation. |

Structural Basis of Protein and Peptide Interactions with Fluorinated Residues

The incorporation of fluorinated amino acids like this compound into peptides and proteins can significantly modulate their interactions with biological targets. nih.govnih.gov The unique properties of fluorine, including its high electronegativity and the low polarizability of the C-F bond, can lead to enhanced binding affinities and specificities. nih.gov

Fluorine can participate in various non-covalent interactions that are crucial for molecular recognition at protein-protein or protein-ligand interfaces. These interactions include:

Dipole-dipole interactions: The strong dipole of the C-F bond can interact favorably with polar groups in a protein's binding pocket. nih.gov

Orthogonal multipolar interactions: The fluorinated aromatic ring can engage in favorable interactions with carbonyl groups of the peptide backbone, a phenomenon observed in protein-ligand crystal structures. rsc.org

The structural basis for these interactions often lies in the precise positioning of the fluorinated residue within a binding site. The fluorine atom can act as a "probe" to map out the electrostatic environment of a receptor. By systematically replacing hydrogen with fluorine at different positions on an aromatic ring, researchers can fine-tune the binding affinity and selectivity of a peptide or small molecule inhibitor. nih.gov For instance, the introduction of a fluorine atom can create a favorable interaction with a specific residue in the target protein that was not present with the non-fluorinated analog.

Table 2: Fluorine-Mediated Interactions in Biological Systems

| Interaction Type | Description | Relevance to Fluorinated Phenylglycine |

| Fluorine-Aromatic Ring | Interactions between a C-F bond and an aromatic ring. | Can contribute to the stability of protein-ligand complexes. |

| Fluorine-Amide | Interactions between a C-F bond and a peptide backbone amide group. | Can influence peptide secondary structure and protein folding. |

| Fluorine-Water | Fluorine is a poor hydrogen bond acceptor. | Can lead to the exclusion of water molecules from a binding site, potentially increasing binding affinity. |

Stereoselective Control and Racemization in Synthesis and Biological Contexts

The synthesis of enantiomerically pure amino acids is a significant challenge in organic chemistry. For this compound, which is a racemate, the separation of the D- and L-enantiomers or the stereoselective synthesis of one enantiomer is crucial for many of its potential applications, particularly in pharmaceuticals.

Several strategies can be employed for the stereoselective synthesis of fluorinated amino acids. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, asymmetric hydrogenation or amination reactions can be used to introduce the chiral center at the α-carbon with high enantioselectivity.

In biological systems, enzymes can exhibit high stereoselectivity, often acting on only one enantiomer of a chiral substrate. Therefore, controlling the stereochemistry of this compound is paramount for its use in the design of peptides or proteins with specific biological activities. The "wrong" enantiomer may be inactive or could even have undesirable off-target effects.

Table 3: Methods for Stereoselective Synthesis and Considerations for Racemization

| Aspect | Description | Relevance to this compound |

| Stereoselective Synthesis | Methods include enzymatic resolution, asymmetric catalysis, and use of chiral synthons. | Essential for obtaining enantiomerically pure D- or L-3-Fluoro-4-methyl-phenylglycine for specific applications. |

| Racemization Mechanisms | Typically involves the deprotonation and reprotonation of the α-carbon. | The electronic properties of the fluorinated phenyl ring may influence the rate of racemization. |

| Enzymatic Resolution | Use of enzymes that selectively act on one enantiomer to separate a racemic mixture. | A potential method for resolving DL-3-Fluoro-4-methyl-phenylglycine. |

Biological and Biochemical Research Applications of 3 Fluoro 4 Methyl Dl Phenylglycine

Integration into Biomolecular Systems

General methodologies for incorporating non-canonical amino acids like fluorinated phenylglycines are well-established. These techniques are crucial for creating novel peptides and proteins with enhanced or altered functions.

Mutasynthesis is a powerful technique that involves the genetic modification of a microorganism to block the biosynthesis of a natural product's precursor, followed by the feeding of a synthetic analogue of that precursor to generate novel derivatives. This approach has been successfully applied to the production of new glycopeptide antibiotics (GPAs) by introducing analogues of phenylglycine residues. rsc.orgnih.gov For instance, research on GPA-producing strains like Amycolatopsis balhimycina has shown that by deleting the genes responsible for the synthesis of native phenylglycine residues, such as 4-hydroxyphenylglycine (Hpg), and supplementing the culture with synthetic analogues, new GPA derivatives can be created. rsc.orgnih.gov

However, the successful incorporation of these analogues is often limited by the substrate specificity of the non-ribosomal peptide synthetase (NRPS) machinery. rsc.org The NRPS adenylation (A) domains are responsible for recognizing and activating the specific amino acid to be incorporated into the growing peptide chain. While some promiscuity exists within these domains, allowing for the incorporation of structurally similar analogues, significant alterations to the precursor can lead to poor acceptance. nih.gov

There is no specific data available in the reviewed literature that documents the successful biosynthetic incorporation of 3-Fluoro-4-methyl-DL-phenylglycine into glycopeptide antibiotics or any other natural products via mutasynthesis. Studies on other fluorinated phenylglycines have been reported, but these findings cannot be directly extrapolated to the 3-fluoro-4-methyl substituted variant without experimental validation.

Solid-phase peptide synthesis (SPPS) is the primary method for the chemical assembly of peptides and small proteins, allowing for the site-specific incorporation of a wide variety of non-canonical amino acids. This technique provides precise control over the peptide sequence and allows for the introduction of modifications that are not possible through biological expression systems.

The general workflow for SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin. Each amino acid is protected with temporary protecting groups on its alpha-amino group (e.g., Fmoc or Boc) and permanent protecting groups on any reactive side chains. The process involves cycles of deprotection of the N-terminus, coupling of the next protected amino acid, and washing.

While the principles of SPPS are applicable to the incorporation of this compound, no specific examples of peptides or proteins synthesized with this particular amino acid, nor any associated characterization or functional data, are available in the current body of scientific literature.

Modulation of Biological Activity and Interactions

The introduction of fluorinated amino acids can significantly impact the biological activity of peptides and proteins by altering their conformation, stability, and intermolecular interactions with their biological targets.

Fluorinated compounds are frequently used as probes of enzyme mechanisms and as inhibitors. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influence the electronics of a catalytic reaction, or serve as a bioisosteric replacement for a hydrogen atom or a hydroxyl group, potentially leading to enhanced binding affinity or irreversible inhibition.

For other amino acid analogues, such as 3-Chloro-4-fluoro-DL-phenylglycine, potential interactions with neurotransmitter systems and enzymes have been suggested. However, no studies have been published that investigate the specific impact of this compound on enzyme mechanisms or its potential as an enzyme inhibitor.

The substitution of hydrogen with fluorine can introduce new, favorable intermolecular interactions, such as fluorine-backbone or fluorine-aromatic interactions, which can stabilize peptide or protein structures and enhance binding to biological targets. The C-F bond can also participate in non-covalent interactions that differ from those of a C-H bond, potentially leading to altered binding specificity or affinity.

While the theoretical potential for this compound to alter intermolecular forces within a biological target exists, there is a lack of experimental data or computational studies in the published literature that specifically examines these effects for this compound.

Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., ¹⁹F NMR)

Spectroscopic methods are indispensable for confirming the chemical structure and probing the local environment of specific atoms within 3-Fluoro-4-methyl-DL-phenylglycine. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, with ¹⁹F NMR being a key technique for fluorinated compounds.

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high magnetogyric ratio, making it highly sensitive for NMR experiments. biophysics.orgd-nb.info The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, providing valuable information about the surrounding molecular structure. biophysics.org In the context of this compound, the ¹⁹F NMR spectrum would exhibit signals whose chemical shifts and coupling constants (J-coupling) with neighboring protons (¹H) and carbons (¹³C) would definitively establish the position of the fluorine atom on the phenyl ring.

While specific ¹⁹F NMR data for this compound is not extensively published in publicly available literature, the principles of ¹⁹F-centered NMR analysis can be applied. This approach utilizes a suite of NMR experiments to assemble a comprehensive set of parameters, including ¹H, ¹³C, and ¹⁹F chemical shifts, as well as JHF and JFC coupling constants. rsc.org This wealth of data enables the unambiguous structural elucidation of the fluorinated moiety and the entire molecule. rsc.org For instance, studies on similar fluorinated amino acids, such as 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine, have demonstrated the utility of ¹⁹F NMR in probing their binding to biological receptors. nih.gov

Table 1: Key NMR Parameters for Structural Characterization

| Parameter | Information Provided | Relevance to this compound |

| ¹⁹F Chemical Shift | Electronic environment of the fluorine atom. | Confirms the substitution pattern on the aromatic ring and is sensitive to intermolecular interactions. |

| ¹H-¹⁹F Coupling (JHF) | Through-bond connectivity between fluorine and protons. | Helps to assign proton signals, particularly those on the aromatic ring, and confirms the fluorine position. |

| ¹³C-¹⁹F Coupling (JFC) | Through-bond connectivity between fluorine and carbons. | Provides definitive evidence for the C-F bond and aids in the assignment of carbon signals in the phenyl ring. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei. | Can provide information about the conformation of the molecule, including the orientation of the amino acid side chain relative to the aromatic ring. biophysics.org |

Advanced Computational Modeling

Computational chemistry offers powerful tools to complement experimental data by providing insights into the electronic structure, reactivity, and biomolecular interactions of this compound at an atomic level of detail.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure of this compound with high accuracy. These calculations can predict various molecular properties, including optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

The introduction of the fluorine atom and the methyl group on the phenyl ring significantly influences the electronic properties of the molecule. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while the methyl group is an electron-donating group. The interplay of these opposing effects modulates the electron distribution within the aromatic ring and influences the molecule's reactivity and interaction with its environment.

Table 2: Predicted Molecular Properties from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. |

| Electrostatic Potential Surface | A map of the charge distribution on the molecule's surface. | Identifies electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions with other molecules, such as receptor binding sites. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy and distribution of these orbitals are key indicators of the molecule's chemical reactivity and its ability to participate in charge transfer interactions. |

| NMR Chemical Shifts | Predicted chemical shifts for NMR-active nuclei. | Can be used in conjunction with experimental NMR data to aid in spectral assignment and structural confirmation. |

Molecular Simulations of Biomolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with other biological macromolecules, such as proteins. nih.gov These simulations can provide a detailed picture of how this compound might bind to a target protein and the conformational changes that may occur upon binding. nih.gov

In a typical MD simulation, the forces between all atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the exploration of the conformational landscape of the ligand-protein complex and the calculation of binding free energies. The fluorinated phenylglycine moiety can be a valuable probe in these simulations, as the fluorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can be critical for binding affinity and selectivity.

While specific MD simulation studies on this compound are not widely reported, the methodology is well-suited to investigate its potential as a ligand for various protein targets. For instance, simulations could be used to understand how the presence of the fluoro and methyl groups on the phenyl ring influences the binding orientation and affinity compared to unsubstituted phenylglycine.

Table 3: Applications of Molecular Simulations for this compound

| Simulation Technique | Application | Insights Gained |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Provides an initial model of the binding pose of this compound in a protein's active site. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex over time. | Reveals the stability of the binding pose, key intermolecular interactions, and any conformational changes induced by binding. nih.gov |

| Free Energy Calculations | Quantifies the binding affinity between the ligand and the protein. | Allows for the comparison of binding strengths of different ligands and can guide the design of more potent analogs. |

Emerging Research Directions for Fluorinated Phenylglycine Derivatives

Novel Synthetic Methodologies for Precision Fluorination

The precise introduction of fluorine into amino acid scaffolds is a significant area of research, with the goal of creating derivatives with tailored properties. Traditional fluorination methods often require harsh conditions, but recent advancements are providing milder and more selective alternatives. nih.gov

One promising approach is photocatalytic fluorination . This method utilizes visible light and a photocatalyst to generate fluorine radicals from mild sources like N-fluorobenzenesulfonimide (NFSI). nih.gov This technique allows for the direct fluorination of unactivated C-H bonds, offering a straightforward way to produce a variety of fluorinated organic molecules, including amino acid derivatives. nih.gov For instance, a metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed using an organic photocatalyst, which can incorporate a range of alkyl radicals to form diverse α-fluoro-α-amino acids. nih.gov

Enzymatic fluorination presents another innovative strategy. The discovery of the "fluorinase" enzyme in Streptomyces cattleya, which can catalyze the formation of a C-F bond from fluoride (B91410) ions, has paved the way for biocatalytic synthesis of fluorinated compounds. nih.govresearchgate.nettib.eu This enzymatic approach offers high selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov Researchers are exploring the use of enzymes like tyrosine phenol-lyase (TPL) to synthesize fluorinated l-tyrosine (B559521) derivatives from fluorinated phenols, demonstrating the potential for creating complex fluorinated amino acids through biocatalysis. nih.gov

These advanced synthetic methods are crucial for accessing a wider range of fluorinated phenylglycine derivatives, including specific isomers and analogs of 3-Fluoro-4-methyl-DL-phenylglycine, which can then be explored for various applications.

Exploration of Advanced Biological Tools and Probes

Fluorinated amino acids, particularly those labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), are at the forefront of developing advanced biological tools, especially for medical imaging. nih.gov

Positron Emission Tomography (PET) Imaging: ¹⁸F-labeled amino acids are valuable tracers for PET imaging, a noninvasive technique that provides functional information about biological processes in the body. frontiersin.org Tumor cells often exhibit increased amino acid metabolism, making radiolabeled amino acids excellent probes for cancer detection and monitoring. nih.govfrontiersin.org For instance, ¹⁸F-labeled versions of amino acids like tyrosine and phenylalanine have been successfully used to visualize brain tumors and other cancers. nih.govresearchgate.net The development of ¹⁸F-labeled this compound could potentially offer a new probe for PET imaging, targeting amino acid transporters that are overexpressed in certain cancers. nih.gov The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for complex synthesis and distribution to clinical centers. nih.gov

The synthesis of these PET tracers often involves late-stage fluorination. Recent advances in photocatalytic C-H ¹⁸F-fluorination provide a direct and mild method for producing ¹⁸F-labeled amino acids, which could be applied to synthesize novel PET imaging agents. acs.org

Synergistic Approaches in Chemical Biology and Material Science

The unique properties of fluorinated amino acids are also being harnessed in the fields of chemical biology and materials science to create novel peptides and materials with enhanced functionalities.

Peptide Design and Engineering: The incorporation of fluorinated amino acids like this compound into peptides can significantly influence their structure, stability, and biological activity. nih.gov The fluorine atom can alter the electronic properties and hydrophobicity of the amino acid side chain, leading to changes in peptide folding and protein-protein interactions. nih.govresearchgate.netcapes.gov.br For example, fluorinated amino acids have been used to stabilize the collagen triple helix and to create hyperstable protein folds. nih.gov The introduction of fluorine can also enhance a peptide's resistance to enzymatic degradation, a crucial factor for developing therapeutic peptides. mdpi.com

Self-Assembling Materials: In materials science, fluorinated amino acids are being explored for their ability to drive the self-assembly of peptides into well-defined nanostructures, such as nanotubes and hydrogels. mdpi.comnumberanalytics.comrsc.org The "fluorous effect," which describes the tendency of fluorinated chains to segregate from hydrocarbon chains, can be a powerful tool for controlling the self-organization of peptide-based materials. nih.gov These materials have potential applications in drug delivery, tissue engineering, and as novel biomaterials. mdpi.comrsc.org For instance, peptides containing fluorinated phenylglycine analogs could be designed to self-assemble into hydrogels for the controlled release of therapeutic agents. acs.orgnih.gov

Q & A

Q. How can machine learning models improve reaction optimization for this compound derivatives?

- Methodological Answer : Train models on datasets of fluorinated phenylglycine reactions (e.g., yields, conditions). Use random forests or neural networks to predict optimal catalysts/solvents. Validate with high-throughput experimentation (HTE) platforms .

Data Contradiction Analysis Framework

- Example : Conflicting HPLC purity reports may arise from column aging or mobile-phase variability. Mitigate by standardizing columns (lot-specific validation) and using internal standards (e.g., deuterated analogs). Apply statistical process control (SPC) charts to track inter-lab reproducibility .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.